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Compound of Interest

Compound Name: 4-Amino-4'-nitrodiphenyl sulfide

Cat. No.: B092622

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups, protocols, and data for the nitration and
amination of diphenyl sulfide, key reactions in the synthesis of various pharmaceutical and fine
chemical intermediates.

Nitration of Diphenyl Sulfide

The nitration of diphenyl sulfide introduces a nitro group onto one of the aromatic rings. This
reaction is a crucial first step for the synthesis of aminodiphenyl sulfides through subsequent
reduction. However, the reaction can be complex due to the potential for oxidation of the sulfur
atom. Careful selection of nitrating agents and reaction conditions is essential to achieve the
desired product with high yield and selectivity.

Experimental Protocols

Method 1: Nitration with Nitric Acid

The direct nitration of diphenyl sulfide with nitric acid can lead to a mixture of isomeric
nitrophenyl sulfides, as well as oxidation products like sulfoxides and sulfones.[1] Controlling
the reaction conditions is key to favoring the desired nitro sulfide.

e Reagents:

o Diphenyl sulfide
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o

Fuming Nitric Acid (d = 1.50)

o

Concentrated Sulfuric Acid (97%, d = 2.0)

[¢]

Dichloromethane (CHzCl2)

o |ce

e Procedure:

o Dissolve diphenyl sulfide in dichloromethane in a round-bottom flask equipped with a
magnetic stirrer.

o Cool the solution in an ice bath to -10 °C.

o Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid
dropwise to the stirred solution, maintaining the temperature below 0 °C.[1]

o After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified
time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography
(TLC).

o Once the reaction is complete, carefully pour the mixture over crushed ice and water.

o Separate the organic layer.

o Wash the organic layer with water, followed by a saturated sodium bicarbonate solution,
and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate and remove the solvent under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to isolate the desired
nitrodiphenyl sulfide isomers.

Method 2: Kyodai-Nitration (Oxidation followed by Nitration)
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This method involves the initial oxidation of the sulfide to a sulfone, followed by nitration. This
approach provides a different isomeric distribution of dinitration products compared to direct
nitration.[1]

e Reagents:

[e]

Diphenyl sulfide

o

Liguid Nitrogen Dioxide (NOz2)

[¢]

Ozonized Oxygen (O3/02)

[e]

Dichloromethane (CHzCl2)
e Procedure:
o Dissolve diphenyl sulfide in dichloromethane and cool the solution to -10 °C.

o Add an excess of liquid nitrogen dioxide to oxidize the sulfide to the corresponding
sulfoxide.[1]

o Pass a stream of ozonized oxygen through the solution to further oxidize the sulfoxide to
diphenyl sulfone.[1]

o The resulting diphenyl sulfone is then subjected to nitration using a mixture of nitrogen
dioxide and ozone, which leads to ring nitration.[1]

o Follow a similar workup procedure as described in Method 1 to isolate the nitro-substituted
diphenyl sulfone products.

Method 3: Nitration using Bismuth Subnitrate and Thionyl Chloride

This method offers a way for selective mononitration of aromatic compounds and can be
applied to diphenyl sulfide.[2]

e Reagents:

o Diphenyl sulfide
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o Bismuth subnitrate (80%)

o Thionyl chloride (SOCIz2)

o Dry Dichloromethane (CH2Cl2)

e Procedure:

[¢]

dry dichloromethane (50 mL), and thionyl chloride (10 mmol).[2]

o Stir the mixture and add bismuth subnitrate (1.25 mmol).[2]

In a round-bottomed flask fitted with a condenser, charge the diphenyl sulfide (5 mmol),

o Stir the mixture vigorously at room temperature for the specified reaction time.

o After the reaction is complete, filter the mixture to remove inorganic materials.[2]

o Wash the filtrate with dilute HCI| and water, then dry it over anhydrous sodium sulfate.[2]

o Evaporate the solvent under vacuum to obtain the crude product, which can be further

purified by column chromatography.[2]

Suantitative [

Method Reagents Product(s) Yield Reference
Mixture of
o ] Diphenyl sulfide, isomeric
Nitration with
fuming HNOs3, nitrophenyl Not specified [1]
HNO3/H2S04
H2S0a4 sulfides and
sulfones
o Diphenyl sulfide, Dinitrodiphenyl »
Kyodai-Nitration o Not specified [1]
liquid NO2, O3/O2  sulfones
) Diphenyl sulfide, o )
Bismuth ) Mononitrodiphen  Good yields
_ Bi(NO3)sO(0OH), _ [2]
Subnitrate yl sulfides (general)
SOCIz
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Amination of Diphenyl Sulfide

The amination of diphenyl sulfide is most commonly achieved through the reduction of a
nitrodiphenyl sulfide precursor. Several methods exist, employing different reducing agents and
reaction conditions. Aminodiphenyl sulfides are valuable intermediates in the synthesis of
pharmaceuticals, such as the antipsychotic drug quetiapine.[3]

Experimental Protocols

Method 1: Reduction of 2-Nitrodiphenyl Sulfide with Zinc Powder
This is a classical method for the reduction of nitroarenes.

e Reagents:

[¢]

2-Nitrodiphenyl sulfide

[¢]

Zinc powder

[e]

Ammonium chloride solution or an acidic medium (e.g., acetic acid)

o

Organic solvent (e.g., ethanol, methanol)

e Procedure:

[¢]

Dissolve 2-nitrodiphenyl sulfide in a suitable organic solvent in a round-bottom flask.
o Add zinc powder to the solution.

o Slowly add an aqueous solution of ammonium chloride or an acid with stirring. The
reaction is exothermic and may require cooling.

o Stir the reaction mixture at room temperature until the starting material is consumed
(monitor by TLC).

o Filter the reaction mixture to remove the excess zinc and zinc salts.

o Evaporate the solvent from the filtrate.
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o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain 2-aminodiphenyl sulfide.[4]

Method 2: Reduction of 2-Nitrodipheny! Sulfide using Catalytic Hydrogenation

This method often provides high yields and cleaner products. A sulfide-poisoning-resistant
catalyst is necessary due to the presence of the sulfur atom.[5]

e Reagents:

[¢]

2-Nitrodiphenyl sulfide

[e]

Sulfide poisoning-resistant catalyst (e.g., a specialized Ni-Al-Zn-Cr-Mo alloy catalyst)[5]

o

Hydrogen gas (H2)

[¢]

Organic solvent (e.g., methanol, ethanol)

e Procedure:

o In a hydrogenation reactor, add 2-nitrodiphenyl sulfide, the organic solvent, and the sulfide
poisoning-resistant catalyst.[5]

o Seal the reactor and purge it with hydrogen gas.

o Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).[5]

o Stir the reaction mixture at room temperature for 2 to 4 hours.[5]

o After the reaction is complete, carefully vent the hydrogen gas.

o Filter the reaction mixture to recover the catalyst.[5]

o Remove the solvent from the filtrate by reduced pressure distillation to obtain 2-
aminodiphenyl sulfide.[5]
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Method 3: Synthesis of 2-Aminodiphenyl Sulfide from o-Nitroaniline (One-Pot
Thioetherification-Reduction)

This method provides a route to 2-aminodiphenyl sulfide starting from o-nitroaniline.[4]
e Reagents:

o-Nitroaniline

[¢]

[¢]

Sodium nitrite (NaNOz2)

[e]

Hydrochloric acid (HCI)

o

Sodium sulfide (Na2S)

[¢]

Sodium hydroxide (NaOH)
e Procedure:

o Diazotization: Prepare a diazonium salt solution by reacting o-nitroaniline with sodium
nitrite and hydrochloric acid at a low temperature (e.g., 5-10 °C).[3][4]

o Thioetherification-Reduction: In a separate flask, prepare a solution of sodium sulfide and
sodium hydroxide. Add the diazonium salt solution dropwise to the sulfide solution at 40-
60 °C. After the addition, raise the temperature to 75-85 °C to effect the reduction of the
nitro group.[4]

o After cooling, extract the product, 2,2'-diaminodiphenyl sulfide.

o The protocol can be extended to produce 2-aminodiphenyl sulfide through subsequent
steps of salt formation, acylation, mono-diazotization, and denitrification.[4]

Quantitative Data
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Starting .
Method . Product Yield Reference
Material
Catalytic 2-Nitrodiphenyl 2-Aminodiphenyl
Y _ ] pheny _ pheny 99.5% [5]
Hydrogenation sulfide sulfide
o 55.6% (total yield
One-Pot from o- ) N 2-Aminodiphenyl )
o-Nitroaniline over multiple [4]
Nitroaniline sulfide
steps)
From o-
0-
Chloronitrobenze ) 2-Nitrodiphenyl
Chloronitrobenze ] 96% [6]
ne and sulfide
ne
Thiophenol
Reduction of 2- o o
o 2-Nitrodiphenyl 2-Aminodiphenyl »
Nitrodiphenyl ) ] Not specified [4]
] o sulfide sulfide
sulfide with Zinc
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Caption: General workflow for the nitration of diphenyl sulfide.
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Caption: General workflow for the amination via reduction.
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Reaction Pathway

Caption: Synthetic pathway from diphenyl sulfide to aminodiphenyl sulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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